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molecular formula C12H17NO4 B8304086 2,3-dimethoxy N,N-dimethyl 6-hydroxymethyl benzamide

2,3-dimethoxy N,N-dimethyl 6-hydroxymethyl benzamide

Cat. No. B8304086
M. Wt: 239.27 g/mol
InChI Key: BTTBJCIBVBLZNE-UHFFFAOYSA-N
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Patent
US04122202

Procedure details

A mixture of 30 g of 6,7-dimethoxy 3H-isobenzofuranone, prepared according to the method described in Example IV, 1 liter of ethanol and 300-400 cm3 of dimethylamine was agitated for several hours and then evaporated under vacuum at 30° - 35° C. The crystallized product was washed with heptane. The 2,3-dimethoxy N,N-dimethyl 6-hydroxymethyl benzamide was obtained in a yield of 100%. F = 90° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
350 (± 50) mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([O:12][CH3:13])=[C:10]2[C:6]([CH2:7][O:8][C:9]2=[O:14])=[CH:5][CH:4]=1.[CH3:15][NH:16][CH3:17]>C(O)C>[CH3:13][O:12][C:11]1[C:3]([O:2][CH3:1])=[CH:4][CH:5]=[C:6]([CH2:7][OH:8])[C:10]=1[C:9]([N:16]([CH3:17])[CH3:15])=[O:14]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=CC=C2COC(C2=C1OC)=O
Step Two
Name
Quantity
350 (± 50) mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was agitated for several hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum at 30° - 35° C
WASH
Type
WASH
Details
The crystallized product was washed with heptane

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)N(C)C)C(=CC=C1OC)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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